molecular formula C9H14F2 B12840887 1,5-Difluorobicyclo[3.3.1]nonane

1,5-Difluorobicyclo[3.3.1]nonane

Cat. No.: B12840887
M. Wt: 160.20 g/mol
InChI Key: LQYMMTOTDUPYMZ-UHFFFAOYSA-N
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Description

1,5-Difluorobicyclo[331]nonane is a bicyclic organic compound characterized by its unique structure, which includes two fluorine atoms attached to a bicyclo[331]nonane framework

Preparation Methods

The synthesis of 1,5-Difluorobicyclo[3.3.1]nonane typically involves multistep organic reactions. One common synthetic route includes the use of 1,3-acetonedicarboxylates and 1,2-dicarbonyl or 1,4-dicarbonyl compounds in a double condensation reaction . This method allows for the formation of the bicyclo[3.3.1]nonane core, which can then be further functionalized to introduce fluorine atoms at the desired positions. Industrial production methods may involve similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,5-Difluorobicyclo[3.3.1]nonane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.

Scientific Research Applications

1,5-Difluorobicyclo[3.3.1]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Difluorobicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects. For example, derivatives of bicyclo[3.3.1]nonane have been shown to act as positive allosteric modulators of AMPA receptors, influencing cognitive functions and memory .

Comparison with Similar Compounds

1,5-Difluorobicyclo[3.3.1]nonane can be compared to other bicyclo[3.3.1]nonane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14F2

Molecular Weight

160.20 g/mol

IUPAC Name

1,5-difluorobicyclo[3.3.1]nonane

InChI

InChI=1S/C9H14F2/c10-8-3-1-4-9(11,7-8)6-2-5-8/h1-7H2

InChI Key

LQYMMTOTDUPYMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCC(C1)(C2)F)F

Origin of Product

United States

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